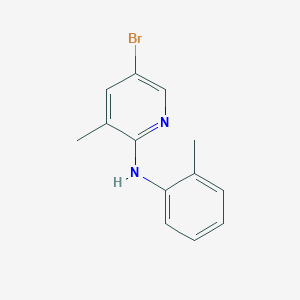

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine

Descripción

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine is a brominated pyridine derivative featuring a methyl group at the 3-position of the pyridine ring and an N-(2-methylphenyl) substituent. Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) groups, which influence its reactivity, solubility, and intermolecular interactions .

Propiedades

IUPAC Name |

5-bromo-3-methyl-N-(2-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILNQUQBCUPZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃BrN₂, with a molecular weight of approximately 269.18 g/mol. The compound features a bromine atom, a methyl group, and a pyridinamine core, which enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BrN₂ |

| Molecular Weight | 269.18 g/mol |

| Structure | Pyridinamine derivative |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and methyl groups influences its binding affinity and specificity, while the N-(2-methylphenyl) group enhances lipophilicity, facilitating cellular uptake.

Key Mechanisms:

- Enzyme Modulation: The compound has shown potential in modulating enzyme activity related to cell proliferation and survival, indicating applications in cancer therapy.

- Protein Kinase Inhibition: It acts as a protein kinase inhibitor, which is crucial for regulating cell cycle control and apoptosis.

Anticancer Potential

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| A549 (Lung Cancer) | 12.7 |

| HeLa (Cervical Cancer) | 10.5 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. In vitro assays have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

| Tested Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 4.5 | 0.6 | 7.5 |

Case Studies

- In Vivo Studies: Animal models have been utilized to assess the therapeutic efficacy of the compound in inflammatory diseases. Results indicated significant reduction in edema and inflammatory markers when administered at varying doses.

- Combination Therapy: Research has explored the synergistic effects of combining this compound with other chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines.

Comparación Con Compuestos Similares

Positional Isomers: Methyl Substitution on the Pyridine Ring

A key structural analog is 5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine (CAS: 1220036-88-3), which differs only in the position of the methyl group on the pyridine ring (4-methyl vs. 3-methyl). This positional change alters steric and electronic properties:

- Molecular Weight : Both compounds share the molecular formula C₁₃H₁₃BrN₂, but the methyl position affects dipole moments and crystal packing.

- Synthetic Accessibility : The 3-methyl isomer may exhibit different reactivity in Suzuki-Miyaura couplings due to steric hindrance near the bromine atom .

- Biological Implications : Methyl positioning can influence binding affinity to biological targets, as seen in related pyridinamine derivatives with antitumor activity .

Substituent Variations on the Aniline Ring

The N-aryl group significantly impacts physicochemical properties:

- 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (CAS: 1039803-54-7) replaces the 2-methylphenyl group with a 4-fluorobenzyl moiety. The electron-withdrawing fluorine atom increases polarity and may enhance metabolic stability compared to the methyl group .

- 5-Bromo-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine (CAS: 1287383-24-7) introduces a trifluoromethyl group, which improves lipophilicity and bioavailability, as seen in kinase inhibitors .

| Compound | N-Aryl Substituent | Molecular Weight | LogP (Predicted) |

|---|---|---|---|

| Target Compound | 2-Methylphenyl | 277.16 | ~3.2 |

| 5-Bromo-N-(4-fluorobenzyl)-2-pyridinamine | 4-Fluorobenzyl | 281.12 | ~2.8 |

| 5-Bromo-N-(3-CF₃-benzyl)-2-pyridinamine | 3-Trifluoromethylbenzyl | 331.13 | ~3.9 |

Functional Group Modifications

- Sulfonamide Derivatives : N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide () replaces the amine with a sulfonamide group, enhancing hydrogen-bonding capacity and acidity (pKa ~6–8). This modification is common in enzyme inhibitors .

- Methoxy and Halogenated Derivatives : 5-Bromo-3-methoxypyridin-2-amine () shows reduced basicity compared to the target compound due to the electron-donating methoxy group, affecting solubility in polar solvents .

Crystallographic and Nonlinear Optical Properties

The crystal structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine () reveals intermolecular N–H···N hydrogen bonds forming centrosymmetric dimers. In contrast, the target compound’s 2-methylphenyl group may introduce steric clashes, disrupting such packing and altering melting points or solubility .

Métodos De Preparación

Synthetic Strategies

The preparation of 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine generally involves multi-step organic synthesis, often employing advanced coupling reactions and functional group transformations. The main methods are outlined as follows:

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

- Principle: The Suzuki cross-coupling reaction is widely used to couple arylboronic acids with halogenated pyridines, enabling the formation of C-N and C-C bonds on the pyridine ring.

- Application: Starting from 5-bromo-3-methyl-2-aminopyridine derivatives, the amine is typically protected or derivatized, and the 5-bromo substituent is used as the coupling site for the attachment of the 2-methylphenyl group via palladium catalysis.

- Catalysts and Conditions: Palladium catalysts (e.g., Pd(PPh3)4), bases such as K2CO3 or NaOH, and solvents like toluene or dioxane are common. Reaction temperatures range from 80°C to reflux conditions.

- Outcome: Efficient formation of the N-(2-methylphenyl) substituent on the pyridin-2-amine core.

Directed Ortho-Metalation and Negishi Coupling

Step 1: Formation of a Directing Group on the Amine

The amine group on 2-amino-3,5-dibromo-4-methylpyridine is converted into a directing group such as (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide by reaction with 1,1-dimethoxy-N,N-dimethylmethanamine. This step facilitates regioselective metalation and subsequent coupling.Step 2: Negishi Coupling for Methyl Substitution

The 3-bromo substituent is selectively replaced by a methyl group using a methyl zinc reagent (e.g., dimethylzinc or anhydrous zinc bromide combined with a Grignard reagent) in the presence of a nickel catalyst. This Negishi coupling forms a carbon-carbon bond with high regioselectivity.Step 3: Hydrolysis to Regenerate the Amine

The directing group is removed by acid hydrolysis to yield the desired 5-bromo-3-methylpyridin-2-amine intermediate. This intermediate can then be further functionalized to attach the 2-methylphenyl group.

Stepwise Preparation via Formimidamide Intermediates (Patent CN109053727B)

Step 1: Formation of Ethyl (E)-N-(5-bromo-3-methylpyridin-2-yl) Carboxylate

React 2-amino-3-methyl-5-bromopyridine with trimethyl orthoformate and an acidic catalyst (e.g., p-toluenesulfonic acid) in a solvent such as 1,2-dichloromethane under reflux for 16 hours. This forms the formate ester intermediate.Step 2: Synthesis of (E)-N'-(5-bromo-3-methylpyridin-2-yl)-N-methyl-N-phenylformimidamide

React the formate ester with N-methylaniline in toluene at 60°C for 16 hours to form the formimidamide derivative.Step 3: Cyclization and Final Product Formation

Treat the formimidamide with a strong base (e.g., sodium amide) in ethylene glycol dimethyl ether at low temperature (10–15°C) for 16 hours. After workup and recrystallization, 5-bromo-7-azaindole is obtained. Although this patent focuses on an ABT-199 intermediate, the methodology is adaptable for synthesizing related pyridinamine derivatives like this compound.

Summary Table of Key Preparation Methods

Research Findings and Analysis

- The Negishi coupling method offers high regioselectivity for methyl substitution on the pyridine ring, which is critical for synthesizing the 3-methyl substituent without affecting the 5-bromo position.

- The Suzuki cross-coupling is a robust and versatile method for forming the N-(2-methylphenyl) bond, benefiting from mild conditions and broad substrate scope.

- The formimidamide intermediate approach provides a scalable and relatively safe route, with well-defined reaction parameters and potential for industrial application, though it may require longer reaction times and careful temperature control.

- These methods collectively enable the synthesis of this compound with good yields and purity suitable for research and pharmaceutical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.